molecular formula C15H19N3O4S2 B2698344 N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide CAS No. 942004-14-0

N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide

Cat. No.: B2698344
CAS No.: 942004-14-0
M. Wt: 369.45
InChI Key: ZFSVMOZPWJJWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide: is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a methoxyethyl group, a methylphenylsulfonamido group, and a carboxamide group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biological processes involving thiazole derivatives. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, thiazole derivatives, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms.

    Benzothiazole: A derivative of thiazole with a benzene ring fused to the thiazole ring.

    Thiazolidine: A saturated derivative of thiazole with a similar ring structure but different chemical properties.

Uniqueness

N-(2-methoxyethyl)-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide is unique due to its specific functional groups and complex structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-10-4-6-12(7-5-10)24(20,21)18-15-17-11(2)13(23-15)14(19)16-8-9-22-3/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVMOZPWJJWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.